5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Overview
Description
5-(4-Methoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 4-methoxyphenyl group.
Scientific Research Applications
5-(4-Methoxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a catalyst for anionic, cationic, and some anhydride reactions . In biology and medicine, it has been studied for its potential antinociceptive effects, indicating its use in pain management . Additionally, it has applications in the synthesis of various compounds, including anisole, thiophene, and ortho/para phenols . Its versatility makes it a valuable compound in both academic and industrial research.
Mechanism of Action
Target of Action
The primary targets of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADPribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway , which is responsible for regulating cell growth and maintaining homeostasis. Inhibition of this pathway by the compound can lead to changes in cellular processes, making it a potential target for cancer therapy .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have favorable binding energy, indicating potential good bioavailability .
Result of Action
The compound’s action results in the inhibition of TNKS-1 and TNKS-2 . This inhibition can lead to changes in the Wnt β-catenin pathway and other cellular processes, potentially making it a useful agent in cancer therapy .
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The yields of the product can range from 70% to 74% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)imidazolidine-2,4-dione can be compared to other imidazolidine-2,4-dione derivatives, such as 5-ethylphenylimidazolidine-2,4-dione and 5-phenylimidazolidine-2,4-dione . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group in this compound imparts unique properties, such as enhanced catalytic activity and selectivity in certain reactions . This makes it distinct from its analogs and highlights its potential for specialized applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCSOTJUBCFLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295358 | |
Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6617-78-3 | |
Record name | 6617-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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